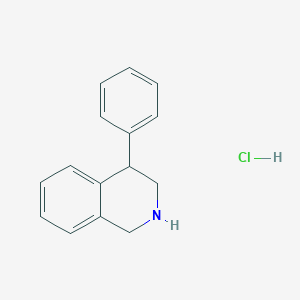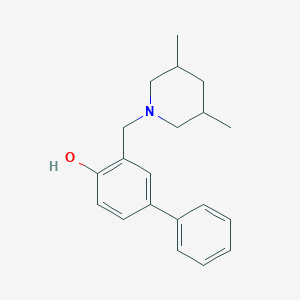
三环酮
描述
Tropolone is an organic compound with the chemical formula C7H5(OH)O . It is a pale yellow solid that is soluble in organic solvents . The compound has been of interest to research chemists because of its unusual electronic structure and its role as a ligand precursor . It is also used in cosmetics as a preservative due to its antimicrobial properties .
Synthesis Analysis
Tropolone can be prepared in several ways. One method involves bromination of 1,2-cycloheptanedione with N-bromosuccinimide followed by dehydrohalogenation at elevated temperatures . Another method uses acyloin condensation of the ethyl ester of pimelic acid followed by oxidation by bromine . An alternate route is a [2+2] cycloaddition of cyclopentadiene with a ketene to give a bicyclo [3.2.0]heptyl structure, followed by hydrolysis and breakage of the fusion bond to give the single ring .Molecular Structure Analysis
Tropolone has a simple structure which consists of a seven-membered carbon ring . The pi electrons present in the ring are delocalised . There is a ketone group which is attached to the first carbon and a hydroxyl group is attached to the second carbon .Chemical Reactions Analysis
Tropolone has many properties that attest to its aromatic character - it resists hydrogenation, undergoes diazo coupling, and can be nitrated, sulfonated, and substituted with halogens . The compound readily undergoes O-alkylation to give cycloheptatrienyl derivatives, which in turn are versatile synthetic intermediates .Physical And Chemical Properties Analysis
Tropolone is a pale yellow solid . It is soluble in organic solvents . The hydroxyl group of tropolone is acidic, having a pKa of 7, which is in between that of phenol (10) and benzoic acid (4) .科学研究应用
Tropolone Sesquiterpenoids
Tropolone sesquiterpenoids are a class of fungal secondary metabolites that contain the structural motif of a core 11-membered macrocycle derived from humulene, which is connected to one or two polyketide-derived tropolones via dihydropyran rings . They possess diverse and potent bioactivities . Recent advances in their total synthesis, biosynthesis, and bioengineering have revealed new aspects of their structures .
Biosynthetic Pathways
Tropolone sesquiterpenoids are formed via a key hetero-Diels–Alder (hDA) reaction between a tropolone quinomethide derived from a polyketide pathway and the sesquiterpene humulene . This knowledge allows likely structural and stereochemical misassignments to be revised and shows how the compounds can be divided into three main biosynthetic classes based on the stereochemistry of key biosynthetic steps .
Biological Activities
Tropolone derivatives show various biological activities, like antibacterial ability of hinokitiol and colchicine for gout treatment . The absorption, emission, and photochemical properties of tropolone are highly dependent on solvent and pH . Such sensitivity would be derived from the existence of the acidic proton and the enhanced aromaticity in its anion form .
Photoluminescence Properties
Boron complexes based on tropolone, a seven-membered non-benzenoid aromatic compound, were synthesized . All boron complexes exhibited photoluminescence, and room-temperature phosphorescence (RTP) was observed from the halogenated derivatives . This is the first report of RTP from boron tropolonate complexes .
Synthesis and Characterization
Many studies on the synthesis, characterization, and properties of tropolone derivatives have attracted broad attention . For instance, it was revealed that the absorption, emission, and photochemical properties of tropolone are highly dependent on solvent and pH .
Chemoenzymatic Synthesis
In the course of a study, the substrate scope of TropC-like enzymes was probed to furnish a range of beta-hydroxytropolone products . The potential to access diverse scaffolds was investigated and a variety of tropolone-containing molecules were prepared on milligram-scale .
安全和危害
未来方向
Tropolone has been used to make fused heterocycles, Ga (III) and In (III) complexes, and other materials . It’s also a reagent for sugar reduction . The potential to access diverse scaffolds was investigated and a variety of tropolone-containing molecules were prepared on milligram-scale . This work lays the foundation for using NHI enzymes in retrosynthetic planning of complex molecules and natural product analogues .
属性
IUPAC Name |
2-hydroxycyclohepta-2,4,6-trien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-6-4-2-1-3-5-7(6)9/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYOLVRUBBJPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049416 | |
| Record name | Tropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless solid; [Merck Index] Light yellow to cream hygroscopic solid; [Acros Organics MSDS] | |
| Record name | Tropolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.000679 [mmHg] | |
| Record name | Tropolone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18458 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tropolone | |
CAS RN |
533-75-5 | |
| Record name | Tropolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=533-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89303 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tropolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxycyclohepta-2,4,6-trienone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.799 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TROPOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L6DL16P1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of tropolone?
A1: Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) has a molecular formula of C7H6O2 and a molecular weight of 122.12 g/mol.
Q2: What are some distinctive spectroscopic features of tropolone?
A2: Tropolone exhibits a characteristic infrared absorption band in the 1590 cm-1 region, indicative of associated tropolonate chelates. [] Additionally, absorption bands in the 800-900 cm-1 region are attributed to the coordinated ligands. []
Q3: How does substitution affect the dipole moment of tropolone?
A3: Tropolone itself has a high dipole moment, attributed to resonance structures with positive charges on the ring carbon atoms. [] Substitution patterns significantly influence the dipole moment. For example, hinokitiol (4-isopropyltropolone) has a higher dipole moment than tropolone, while β-dibromohinokitiol exhibits a lower value. [] These variations are crucial for understanding the interactions of tropolone derivatives with biological targets.
Q4: How do the chemical properties of tropolone affect its material compatibility?
A4: Tropolone’s metal-chelating properties are key to its material compatibility. For example, it can be used as a preservative due to its ability to inhibit wood degradation by chelating iron and preventing Fenton reactions. [] This ability to form stable complexes with metal ions makes it potentially useful in various applications, from material science to medicine.
Q5: How does tropolone behave in Friedel-Crafts reactions?
A5: Despite its aromatic nature, tropolone doesn't undergo Friedel-Crafts reactions readily. [] This highlights the unique reactivity of the tropolone system, differing from typical aromatic compounds. This characteristic necessitates alternative synthetic pathways for generating diverse tropolone derivatives.
Q6: How has computational chemistry been used to study tropolone?
A6: Ab initio calculations, such as Hartree-Fock and MP2 methods, have been employed to accurately predict the molecular structures of tropolone and its derivatives. [] These calculations correlate well with experimental data obtained from X-ray crystallography, providing valuable insights into the structural features of these compounds. [] Additionally, computational studies have been used to explore proton tunneling in tropolone and to investigate its hydrogen bonding characteristics. [, ]
Q7: Have any QSAR models been developed for tropolone derivatives?
A7: While specific QSAR models weren't explicitly discussed in the provided papers, the research highlights the relationship between the structure of tropolone derivatives and their biological activity. For instance, the presence and position of substituents like halogens, nitro groups, and isopropyl groups significantly influence their cytotoxic activity and proton tunneling behavior. [, , , ] This understanding can guide the development of QSAR models for predicting the properties and activities of novel tropolone derivatives.
Q8: What are the primary biological activities of tropolone and its derivatives?
A8: Tropolones exhibit a broad spectrum of biological activities, including:
- Antimicrobial activity: Hinokitiol, a naturally occurring tropolone, shows potent antibacterial and antifungal properties. [, ]
- Antitumor activity: Several tropolone derivatives display cytotoxic activity against various cancer cell lines, including oral, colorectal, and lung cancers. [, , , , , , ]
- Inhibition of enzymes: Tropolones have been shown to inhibit enzymes such as catechol-O-methyltransferase, matrix metalloproteinases, and viral RNaseH. [, , ]
Q9: How do tropolones interact with their biological targets?
A9: The mechanism of action varies depending on the specific tropolone derivative and its target:
- Metal chelation: Tropolones can chelate metal ions, potentially disrupting enzymatic activity. This is seen in their inhibition of metalloproteinases and their ability to prevent wood degradation by chelating iron. [, ]
- Interaction with DNA: Some tropolones might exert their cytotoxic effects by interacting with DNA, leading to damage and cell death. []
- Induction of apoptosis: Certain tropolones can trigger apoptosis, a programmed cell death pathway, in cancer cells. [, ]
Q10: How does the structure of a tropolone derivative affect its activity?
A10: The structure-activity relationship (SAR) is crucial for understanding the biological effects of tropolones. For example:
- Hydroxyl group: The phenolic hydroxyl group appears essential for the tumor-specific cytotoxicity of some tropolone derivatives. []
- Substitution pattern: The position and type of substituents on the tropolone ring significantly impact its activity. For instance, 5-aminotropolone displays high tumor specificity, while 2-aminotropolone shows little or no specificity. [] Similarly, the position of the isopropyl group in isopropyltropolones affects their proton tunneling behavior and potentially their biological activity. []
Q11: Have any tropolone derivatives been investigated in clinical trials?
A11: While the provided papers primarily focus on in vitro and in vivo studies, they lay the groundwork for potential clinical investigations. The promising antitumor activity observed for some tropolone derivatives in preclinical models suggests further exploration for clinical applications.
Q12: What are the potential applications of tropolones in medicine?
A12: The diverse biological activities of tropolones make them promising candidates for developing new therapeutic agents against:
- Cancer: The cytotoxic activity of certain tropolones against various cancer cell lines highlights their potential as anticancer drugs. [, , , , , , ]
- Infectious diseases: The potent antimicrobial properties of hinokitiol and other tropolone derivatives suggest their potential for treating bacterial and fungal infections. [, ]
- Viral infections: The ability of some tropolones to inhibit viral enzymes, such as RNaseH, indicates their potential as antiviral agents. []
Q13: What are the limitations of current research on tropolone?
A13: While promising, research on tropolone is still in its early stages. Further investigation is needed to:
- Address drug delivery and formulation challenges: The poor water solubility of some tropolones necessitates the development of effective drug delivery systems. []
Q14: What are potential future directions for tropolone research?
A14: Future research could focus on:
Q15: What are the implications of tropolone's metal-chelating properties for its pharmacological properties?
A15: Tropolone's metal-chelating ability can influence its absorption, distribution, metabolism, and excretion (ADME) properties. [, ] Understanding these interactions is crucial for predicting its pharmacokinetic behavior and potential drug interactions.
Q16: What analytical methods are used to characterize and quantify tropolone?
A16: Various analytical techniques are employed to characterize and quantify tropolone and its derivatives, including:
- Spectroscopy: NMR, IR, and mass spectrometry are commonly used for structural elucidation and identification. [, , ]
- Chromatography: Techniques like gas chromatography and high-performance liquid chromatography can be employed for separation and quantification of tropolones in complex mixtures. []
- Crystallography: X-ray crystallography provides detailed structural information about tropolone derivatives in their solid state. [, , ]
Q17: What are the environmental implications of using tropolones?
A17: Given their natural occurrence and potential applications as preservatives and pesticides, understanding the environmental fate and potential toxicity of tropolones is essential. [, ] Research should assess their biodegradability, bioaccumulation potential, and effects on non-target organisms.
Q18: What is the historical context of tropolone research?
A18: Interest in tropolone surged in the mid-20th century with the discovery of its unique structure and the recognition of its presence in natural products like hinokitiol. [] Since then, extensive research has been conducted to synthesize and investigate the chemical and biological properties of diverse tropolone derivatives, highlighting their potential for various applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


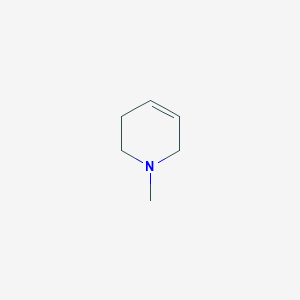
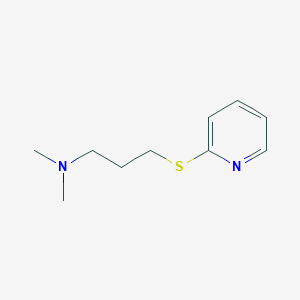
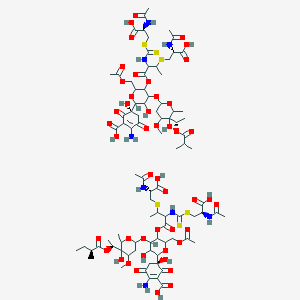


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)

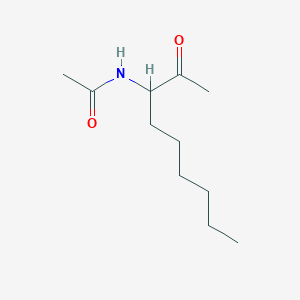
![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
